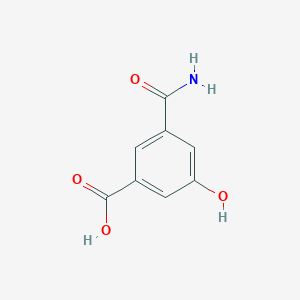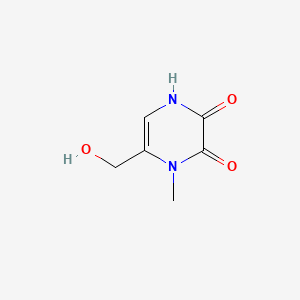![molecular formula C10H9NO3 B13117781 Methyl 6-methylbenzo[d]oxazole-2-carboxylate](/img/structure/B13117781.png)
Methyl 6-methylbenzo[d]oxazole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-methylbenzo[d]oxazole-2-carboxylate is a chemical compound with the following IUPAC name : this compound is a chemical compound with the following IUPAC name: methyl 2-methyl-1,3-benzoxazole-6-carboxylate . It features a benzoxazole ring system and is typically a white to pale yellow crystalline solid. At room temperature, it exhibits relatively low solubility and can dissolve in alcohol-based solvents and chlorinated hydrocarbons .
Méthodes De Préparation
Synthetic Routes:
There are several synthetic routes to obtain methyl 6-methylbenzo[d]oxazole-2-carboxylate. One common approach involves the condensation of 2-aminophenol with methyl chloroformate, followed by cyclization to form the benzoxazole ring. The reaction proceeds under mild conditions and yields the desired product.
Industrial Production:
While industrial-scale production methods may vary, the synthetic route mentioned above can be adapted for large-scale manufacturing. Optimization of reaction conditions, catalysts, and purification steps ensures efficient production.
Analyse Des Réactions Chimiques
Methyl 6-methylbenzo[d]oxazole-2-carboxylate can participate in various chemical reactions:
- Substitution Reactions : It can undergo nucleophilic substitution reactions at the carboxylate group.
- Oxidation and Reduction : Depending on reaction conditions, it may be oxidized or reduced.
- Common Reagents : Reagents like sodium hydroxide, acid chlorides, and reducing agents play a role in its transformations.
- Major Products : The primary product is the methyl ester of 6-methylbenzo[d]oxazole-2-carboxylic acid.
Applications De Recherche Scientifique
Methyl 6-methylbenzo[d]oxazole-2-carboxylate finds applications in various fields:
- Chemistry : As a building block for more complex molecules.
- Biology : It may serve as a probe or precursor in biological studies.
- Medicine : Researchers explore its potential as a drug intermediate.
- Industry : It could be used in the synthesis of specialty chemicals.
Mécanisme D'action
The exact mechanism by which this compound exerts its effects depends on its specific application. It may interact with cellular targets, enzymes, or receptors, influencing biological processes.
Comparaison Avec Des Composés Similaires
While methyl 6-methylbenzo[d]oxazole-2-carboxylate is unique due to its specific substitution pattern, similar compounds include other benzoxazoles and related heterocycles. These analogs may have distinct properties and applications .
Remember that further research and experimentation are essential to fully understand the compound’s behavior and potential applications
Propriétés
Formule moléculaire |
C10H9NO3 |
|---|---|
Poids moléculaire |
191.18 g/mol |
Nom IUPAC |
methyl 6-methyl-1,3-benzoxazole-2-carboxylate |
InChI |
InChI=1S/C10H9NO3/c1-6-3-4-7-8(5-6)14-9(11-7)10(12)13-2/h3-5H,1-2H3 |
Clé InChI |
CFZRIKMQVHDVLI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)N=C(O2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B13117699.png)


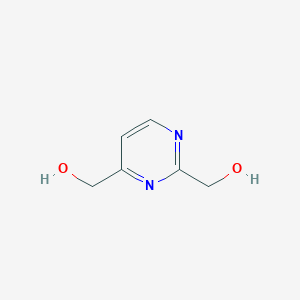
![2-Propen-1-ol, 3-[3-(trifluoromethyl)phenyl]-, (2Z)-](/img/structure/B13117728.png)
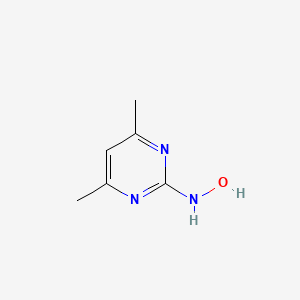


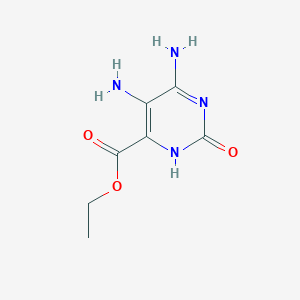
![Alanine, n-[(9h-fluoren-9-ylmethoxy)carbonyl]-3-iodo-, 1,1-dimethylethyl ester](/img/structure/B13117760.png)
![4,13-dioxapentacyclo[9.7.1.12,6.015,19.010,20]icosa-1,6,8,10(20),11(19),15,17-heptaene-3,5,12,14-tetrone](/img/structure/B13117765.png)

